![molecular formula C8H6FN3O B2559525 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1855484-93-3](/img/structure/B2559525.png)
5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
The compound “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” is a fluorinated pyridine derivative . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Physical And Chemical Properties Analysis
Fluoropyridines are known for their unique physical and chemical properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Scientific Research Applications
Herbicidal Activity
Research conducted by Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high levels of activity against weeds at specific application rates, indicating the potential of 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole derivatives for herbicidal applications (Tajik & Dadras, 2011).
Anticancer Activity
Dash et al. (2011) synthesized novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives, which showed significant anticancer activity against a mouse model, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Dash et al., 2011). Similarly, Ahsan and Shastri (2015) synthesized oxadiazole analogues that demonstrated anticancer activities with higher selectivity towards certain cancer cell lines, emphasizing the versatility of oxadiazole derivatives as potential anticancer agents (Ahsan & Shastri, 2015).
Antimicrobial Properties
Shingare et al. (2018) evaluated the antimicrobial and antitubercular activities of isoxazole clubbed 1,3,4-oxadiazole derivatives, revealing good antibacterial activity against common pathogens and suggesting their potential in addressing infectious diseases (Shingare et al., 2018).
Material Science Applications
Jin et al. (2014) developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazole derivatives as ancillary ligands for organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in electronic and optoelectronic devices (Jin et al., 2014).
Mechanism of Action
Target of Action
Pyridine derivatives, such as “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole”, are often used in medicinal chemistry due to their ability to interact with various biological targets . They can bind to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The mode of action of “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” would depend on its specific biological targets. Generally, pyridine derivatives can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
The specific biochemical pathways affected by “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” would depend on its biological targets. Pyridine derivatives can influence a wide range of biochemical processes .
Pharmacokinetics
The ADME properties of “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” would depend on its specific chemical structure. In general, fluoropyridines have interesting physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Action Environment
The action, efficacy, and stability of “5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Safety and Hazards
Future Directions
Fluorinated pyridines have been found in many important synthetic drug molecules, which suggests they have potential for future therapeutic applications . The development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications will be discovered in the future .
properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-3-10-4-7(6)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQVACOBUXVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine |
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